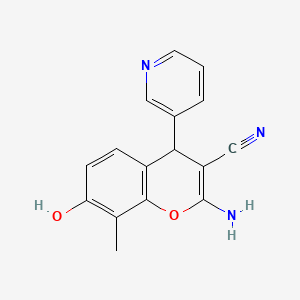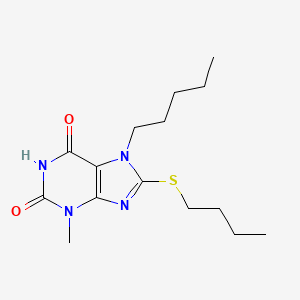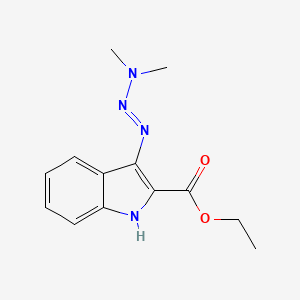
N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, is of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 6-chloro-3,4-dihydroquinazolin-4-one.
Acylation Reaction: The 4-bromoaniline undergoes acylation with chloroacetyl chloride to form N-(4-bromophenyl)-2-chloroacetamide.
Cyclization: The N-(4-bromophenyl)-2-chloroacetamide is then reacted with 6-chloro-3,4-dihydroquinazolin-4-one under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Oxidation: Reagents such as potassium permanganate (KMnO4) for introducing hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while reduction and oxidation reactions modify the existing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, they may inhibit kinases involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Lacks the chlorine atom, which may affect its biological activity.
N-(4-chlorophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide: Substitution of bromine with chlorine, potentially altering its reactivity and properties.
N-(4-bromophenyl)-2-(6-methyl-4-oxo-3(4H)-quinazolinyl)acetamide: Methyl group instead of chlorine, which may influence its chemical behavior.
Uniqueness
N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogens can participate in various interactions, making the compound a valuable candidate for further research.
Propiedades
Fórmula molecular |
C16H11BrClN3O2 |
|---|---|
Peso molecular |
392.63 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-(6-chloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11BrClN3O2/c17-10-1-4-12(5-2-10)20-15(22)8-21-9-19-14-6-3-11(18)7-13(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
Clave InChI |
MJDIGDKKMNOWQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985607.png)
![isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985608.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985624.png)

![3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985634.png)

![1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11985648.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11985654.png)
![4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11985668.png)
![2-{(E)-[(4'-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1'-biphenyl]-4-YL)imino]methyl}phenol](/img/structure/B11985676.png)

